molecular formula C18H21NO B10964874 N-tert-butyl-2,2-diphenylacetamide

N-tert-butyl-2,2-diphenylacetamide

Cat. No.: B10964874
M. Wt: 267.4 g/mol
InChI Key: XNAGMTVVJBQTBA-UHFFFAOYSA-N
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Description

N-tert-butyl-2,2-diphenylacetamide: is an organic compound with the molecular formula C18H21NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by a tert-butyl group and the hydrogen atoms on the carbon are replaced by two phenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with tert-butylamine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the tert-butyl group or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of halogenated derivatives or other substituted amides

Scientific Research Applications

N-tert-butyl-2,2-diphenylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

N-tert-butyl-2,2-diphenylacetamide can be compared with other similar compounds, such as:

  • N-tert-butyl-2,2-diphenylpropionamide
  • N-tert-butyl-2,2-diphenylbutyramide
  • N-tert-butyl-2,2-diphenylvaleramide

These compounds share structural similarities but differ in the length of the carbon chain attached to the amide group. The unique properties of this compound, such as its stability and reactivity, make it distinct and valuable for specific research applications.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-tert-butyl-2,2-diphenylacetamide

InChI

InChI=1S/C18H21NO/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)

InChI Key

XNAGMTVVJBQTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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